molecular formula C9H9F3N4 B2684988 7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1355811-49-2

7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2684988
CAS No.: 1355811-49-2
M. Wt: 230.194
InChI Key: MLLDQVAFDQUJSK-UHFFFAOYSA-N
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Description

7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring The presence of a trifluoromethyl group and a propynyl group makes this compound particularly interesting for various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of robust catalysts and efficient separation techniques would be crucial to minimize waste and maximize productivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the triazole ring or the pyrazine ring, potentially leading to partially or fully hydrogenated products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically less common due to the strong electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group can yield aldehydes or ketones, while reduction of the triazole ring can lead to dihydro or tetrahydro derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for drug design and discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides and herbicides.

Mechanism of Action

The mechanism of action of 7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    7-(prop-2-yn-1-yl)-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    7-(prop-2-yn-1-yl)-3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: Contains a chloromethyl group instead of a trifluoromethyl group, which can affect its chemical properties and applications.

Uniqueness

The presence of the trifluoromethyl group in 7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its potential as a pharmaceutical agent. The propynyl group also provides a site for further functionalization, increasing its versatility in synthetic applications.

Properties

IUPAC Name

7-prop-2-ynyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4/c1-2-3-15-4-5-16-7(6-15)13-14-8(16)9(10,11)12/h1H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLDQVAFDQUJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN2C(=NN=C2C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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